Cas no 1226196-24-2 (5-(2-fluorophenoxy)pentan-1-amine)
5-(2-fluorophenoxy)pentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[(5-AMINOPENTYL)OXY]-2-FLUOROBENZENE
- 5-(2-fluorophenoxy)pentan-1-amine
- 1-Pentanamine, 5-(2-fluorophenoxy)-
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- MDL: MFCD14685165
- Inchi: 1S/C11H16FNO/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13/h2-3,6-7H,1,4-5,8-9,13H2
- InChI Key: BBVFBRQTCSUVJY-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1OCCCCCN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 143
- XLogP3: 2.3
- Topological Polar Surface Area: 35.2
5-(2-fluorophenoxy)pentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242716-1g |
5-(2-fluorophenoxy)pentan-1-amine |
1226196-24-2 | 1g |
$557.0 | 2023-09-15 | ||
| Enamine | EN300-242716-5g |
5-(2-fluorophenoxy)pentan-1-amine |
1226196-24-2 | 5g |
$1614.0 | 2023-09-15 | ||
| Enamine | EN300-242716-10g |
5-(2-fluorophenoxy)pentan-1-amine |
1226196-24-2 | 10g |
$2393.0 | 2023-09-15 | ||
| Enamine | EN300-242716-0.05g |
5-(2-fluorophenoxy)pentan-1-amine |
1226196-24-2 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
| Enamine | EN300-242716-0.1g |
5-(2-fluorophenoxy)pentan-1-amine |
1226196-24-2 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
| Enamine | EN300-242716-0.25g |
5-(2-fluorophenoxy)pentan-1-amine |
1226196-24-2 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-242716-0.5g |
5-(2-fluorophenoxy)pentan-1-amine |
1226196-24-2 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
| Enamine | EN300-242716-1.0g |
5-(2-fluorophenoxy)pentan-1-amine |
1226196-24-2 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
| Enamine | EN300-242716-2.5g |
5-(2-fluorophenoxy)pentan-1-amine |
1226196-24-2 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
| Enamine | EN300-242716-5.0g |
5-(2-fluorophenoxy)pentan-1-amine |
1226196-24-2 | 95% | 5.0g |
$1614.0 | 2024-06-19 |
5-(2-fluorophenoxy)pentan-1-amine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 5-(2-fluorophenoxy)pentan-1-amine
Research Brief on 5-(2-fluorophenoxy)pentan-1-amine (CAS: 1226196-24-2): Recent Advances and Applications
The compound 5-(2-fluorophenoxy)pentan-1-amine (CAS: 1226196-24-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies highlight its role as a key intermediate in the development of novel pharmacophores targeting central nervous system (CNS) disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 5-(2-fluorophenoxy)pentan-1-amine via a multi-step process involving nucleophilic aromatic substitution and reductive amination. The study emphasized the compound's high yield (82%) and purity (>98%), making it a viable candidate for scalable production. Furthermore, the fluorophenoxy moiety was found to enhance the compound's bioavailability, as evidenced by in vitro permeability assays using Caco-2 cell monolayers.
In terms of biological activity, 5-(2-fluorophenoxy)pentan-1-amine has shown promising results as a modulator of serotonin receptors (5-HT1A and 5-HT2A). A preclinical study conducted by researchers at the University of Cambridge revealed that the compound exhibits high affinity (Ki = 12 nM for 5-HT1A) and selectivity over other receptor subtypes. These findings suggest its potential utility in treating anxiety and depression, with fewer side effects compared to existing therapeutics.
Another notable application of 5-(2-fluorophenoxy)pentan-1-amine lies in its anti-inflammatory properties. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production in macrophage cells. This mechanism positions it as a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Despite these advancements, challenges remain in optimizing the pharmacokinetic profile of 5-(2-fluorophenoxy)pentan-1-amine. Recent pharmacokinetic studies indicate a moderate half-life (t1/2 = 4.2 hours in rats), necessitating further structural modifications to improve metabolic stability. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, 5-(2-fluorophenoxy)pentan-1-amine (CAS: 1226196-24-2) represents a versatile scaffold with dual therapeutic potential in CNS and inflammatory disorders. Ongoing research aims to advance this compound into clinical trials, leveraging its unique pharmacodynamic properties. Future studies should focus on elucidating its long-term safety profile and exploring synergistic effects with existing therapies.
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